molecular formula C13H18N2O7 B14719974 2,4,5,6,7-pentahydroxy-3-oxo-N'-phenylheptanehydrazide CAS No. 7144-55-0

2,4,5,6,7-pentahydroxy-3-oxo-N'-phenylheptanehydrazide

Cat. No.: B14719974
CAS No.: 7144-55-0
M. Wt: 314.29 g/mol
InChI Key: NNEITPLYIQNYFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide typically involves multi-step organic reactions. One common method includes the condensation of a heptane derivative with phenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols .

Scientific Research Applications

2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide exerts its effects involves interactions with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl group may also participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6,7-pentahydroxy-3-oxo-N’-phenylheptanehydrazide is unique due to its combination of hydroxyl groups, a ketone group, and a phenyl-substituted hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

7144-55-0

Molecular Formula

C13H18N2O7

Molecular Weight

314.29 g/mol

IUPAC Name

2,4,5,6,7-pentahydroxy-3-oxo-N'-phenylheptanehydrazide

InChI

InChI=1S/C13H18N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-10,12,14,16-19,21H,6H2,(H,15,22)

InChI Key

NNEITPLYIQNYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C(=O)C(C(C(CO)O)O)O)O

Origin of Product

United States

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